molecular formula C9H15NO2 B114628 4-Butyl-3-methoxy-5-methylisoxazole CAS No. 143006-81-9

4-Butyl-3-methoxy-5-methylisoxazole

Cat. No.: B114628
CAS No.: 143006-81-9
M. Wt: 169.22 g/mol
InChI Key: DYTWQGUKIQSAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-3-methoxy-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3-methoxy-5-methylisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [2+3] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods: In industrial settings, the production of isoxazoles, including this compound, can be achieved through large-scale cycloaddition reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-3-methoxy-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Butyl-3-methoxy-5-methylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butyl-3-methoxy-5-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

    3,5-Dimethylisoxazole: Similar in structure but with different substituents.

    4-Butyl-5-methylisoxazole: Lacks the methoxy group present in 4-Butyl-3-methoxy-5-methylisoxazole.

    3-Methoxy-5-methylisoxazole: Lacks the butyl group.

Uniqueness: this compound is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butyl-3-methoxy-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-5-6-8-7(2)12-10-9(8)11-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTWQGUKIQSAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(ON=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butyl-3-methoxy-5-methylisoxazole
Reactant of Route 2
Reactant of Route 2
4-Butyl-3-methoxy-5-methylisoxazole
Reactant of Route 3
Reactant of Route 3
4-Butyl-3-methoxy-5-methylisoxazole
Reactant of Route 4
Reactant of Route 4
4-Butyl-3-methoxy-5-methylisoxazole
Reactant of Route 5
Reactant of Route 5
4-Butyl-3-methoxy-5-methylisoxazole
Reactant of Route 6
Reactant of Route 6
4-Butyl-3-methoxy-5-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.